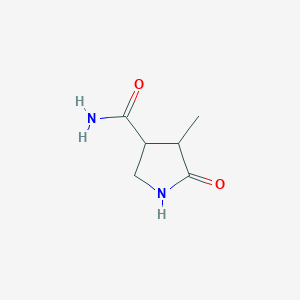

4-Methyl-5-oxopyrrolidine-3-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

107610-63-9 |

|---|---|

Molecular Formula |

C6H10N2O2 |

Molecular Weight |

142.16 g/mol |

IUPAC Name |

4-methyl-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C6H10N2O2/c1-3-4(5(7)9)2-8-6(3)10/h3-4H,2H2,1H3,(H2,7,9)(H,8,10) |

InChI Key |

NOXIXMRINKMTPQ-UHFFFAOYSA-N |

SMILES |

CC1C(CNC1=O)C(=O)N |

Canonical SMILES |

CC1C(CNC1=O)C(=O)N |

Synonyms |

3-Pyrrolidinecarboxamide,4-methyl-5-oxo-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 5 Oxopyrrolidine 3 Carboxamide and Its Derivatives

General Strategies for Pyrrolidine-2-one-3-carboxamide Synthesis

The construction of the fundamental pyrrolidine-2-one-3-carboxamide structure relies on two key transformations: the formation of the five-membered lactam ring and the subsequent or concurrent formation of the amide side chain at the C3 position.

The formation of the 5-oxopyrrolidine (also known as pyrrolidin-2-one or pyroglutamate) ring is a critical step in the synthesis. Several robust methods have been developed to achieve this core structure.

A prevalent strategy involves the aza-Michael addition of a primary amine to itaconic acid, followed by intramolecular cyclization. This approach is highly effective for preparing N-substituted 5-oxopyrrolidine-3-carboxylic acids, which are direct precursors to the target carboxamides. For instance, reacting N-(4-aminophenyl)acetamide or 2-amino-4-methylphenol with itaconic acid in water at reflux yields the corresponding 1-substituted-5-oxopyrrolidine-3-carboxylic acid in high yield. nih.govnih.gov This method is advantageous due to its operational simplicity and the use of readily available starting materials. nih.govmdpi.com

Other cyclization strategies include:

Reductive Amination: The condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, followed by reduction, can form the pyrrolidine (B122466) ring. mdpi.com

Intramolecular Cyclization of Acyclic Precursors: Amino alcohols or azides can undergo intramolecular cyclization to yield the pyrrolidine skeleton. For example, the cyclization of an alcohol can be induced with sodium hydride (NaH) in DMF, while an azide can be reduced to an amine and then cyclized in the presence of sodium acetate (NaOAc). mdpi.com

Transition-Metal-Free Cyclization: A one-pot method for synthesizing pyrrolidin-5-one-2-carboxamides utilizes a 5-exo-dig cyclization of Ugi adducts derived from allenic acids. This reaction proceeds with potassium tert-butoxide (KOt-Bu) at room temperature, offering high atom economy. researchgate.net

[3+2] Cycloaddition: The reaction of azomethine ylides with dipolarophiles provides a powerful method for constructing highly substituted pyrrolidine rings. mdpi.com

The table below summarizes common cyclization approaches for the pyrrolidin-2-one core.

| Cyclization Method | Key Reactants | Typical Conditions | Advantages |

|---|---|---|---|

| Aza-Michael Addition/Cyclization | Primary Amine + Itaconic Acid | Water, Reflux | High yield, simple, readily available materials. nih.govnih.gov |

| Intramolecular Schmidt Reaction | ω-azido carboxylic acids | Tf₂O | Provides 2-substituted pyrrolidines. organic-chemistry.org |

| Ugi Reaction/5-exo-dig Cyclization | Allenic acids, primary amines, isocyanides, aldehydes | KOt-Bu, Room Temperature | One-pot synthesis, high atom economy, transition-metal-free. researchgate.net |

| Intramolecular C-H Amination | Picolinamide (PA) protected amines | Palladium catalysis | Low catalyst loading, inexpensive reagents. organic-chemistry.org |

Once the 5-oxopyrrolidine-3-carboxylic acid core is established, the next crucial step is the formation of the carboxamide group at the C3 position. This is typically achieved by activating the carboxylic acid and reacting it with a suitable amine.

A widely used method involves peptide coupling agents. For example, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a base like triethylamine (Et₃N) is effective for coupling the carboxylic acid with pyrrolidine or other amines. nih.gov Other reagents such as N,N'-carbonyldiimidazole (CDI) can also facilitate this transformation. mdpi.com

An alternative approach is the direct amidation using borate esters. The reagent B(OCH₂CF₃)₃ has been shown to effectively catalyze the direct formation of amides from equimolar quantities of a carboxylic acid and an amine in acetonitrile, often with low levels of racemization for chiral substrates. acs.org

Hydrazinolysis of the corresponding methyl or ethyl ester is another common route. The 5-oxopyrrolidine-3-carboxylic acid can be esterified (e.g., with methanol and a catalytic amount of sulfuric acid), and the resulting ester is then treated with hydrazine hydrate (N₂H₄∙H₂O) to yield the acid hydrazide. nih.govresearchgate.net This hydrazide can then be used as a building block for further derivatization. nih.gov

| Amidation Method | Key Reagents | Description |

|---|---|---|

| Peptide Coupling | EDCI, HOBt, Et₃N; CDI | Activates the carboxylic acid for nucleophilic attack by an amine. A common and versatile method. nih.govnih.gov |

| Borate Ester Catalysis | B(OCH₂CF₃)₃ | Promotes direct condensation of a carboxylic acid and an amine. Operationally simple. acs.org |

| Hydrazinolysis | N₂H₄∙H₂O | Converts a C3-ester into a C3-carbohydrazide, which is a versatile intermediate for further functionalization. nih.govresearchgate.net |

Stereoselective Synthesis of 4-Methyl-5-oxopyrrolidine-3-carboxamide and its Chiral Analogs

Achieving stereocontrol in the synthesis of this compound is critical, as the relative and absolute configurations at the C3 and C4 positions significantly influence biological activity. Strategies for stereoselective synthesis generally fall into two categories: using a chiral starting material or employing a stereoselective reaction on an achiral or racemic substrate. mdpi.com

One effective strategy is based on a C(sp³)-H activation-arylation approach, which has been used to synthesize analogs stereoselectively. nih.gov A more direct method for introducing the C4-methyl group with stereocontrol involves the diastereoselective alkylation of a chiral enolate. For example, a pyroglutamate derivative, such as methyl-Boc-pyroglutamate, can be deprotonated with a strong, non-nucleophilic base like lithium hexamethyldisilazide (LHMDS) to form a chiral enolate. nih.gov Subsequent reaction with an alkylating agent (e.g., methyl iodide for methylation) can proceed with facial selectivity, influenced by the existing stereocenter at C2. This reaction can produce a mixture of trans and cis diastereomers, which may be separable by chromatography. nih.gov

Catalyst-controlled stereoselective cyclization reactions provide another avenue. For instance, the enantioselective intramolecular oxidative amidation of alkenes using a (pyrox)Pd(II)(TFA)₂ catalyst can produce pyrrolidine rings with high enantioselectivity. organic-chemistry.org Similarly, chiral amine-derived iridacycle complexes can catalyze annulation reactions to provide enantioenriched pyrrolidines from simple diols and primary amines. organic-chemistry.org While not directly demonstrated for this compound, these principles of asymmetric catalysis are applicable to the synthesis of its chiral precursors.

Functionalization and Diversification Strategies at Key Positions

The pyrrolidine-2-one-3-carboxamide scaffold offers multiple positions for chemical modification to explore structure-activity relationships. The nitrogen atom (N1), the C4 position, and the carboxamide group are primary targets for diversification.

Introducing substituents on the nitrogen atom of the pyrrolidinone ring is most commonly achieved by selecting the appropriate primary amine as a starting material. organic-chemistry.org In the aza-Michael addition reaction with itaconic acid, the substituent on the starting amine is directly incorporated into the final product. nih.govresearchgate.net This method has been used to synthesize a wide array of N-aryl and N-alkyl derivatives.

Examples of N-substituents incorporated via this strategy include:

N-(4-acetamidophenyl): From N-(4-aminophenyl)acetamide. nih.gov

N-(2-hydroxy-5-methylphenyl): From 2-amino-4-methylphenol. nih.gov

N-(4-fluorophenyl): From 4-fluoroaniline, used in the synthesis of rhopaladin analogs. nih.gov

Complex heterocyclic systems attached to an acetohydrazide, which then reacts with succinic anhydride. researchgate.net

This approach allows for significant diversity to be introduced early in the synthetic sequence, making it highly efficient for creating libraries of analogs.

The introduction of a methyl group or other substituents at the C4 position is a key step in synthesizing the target compound and its derivatives.

C4-Methylation and Alkylation: As described in the stereoselective synthesis section (2.2), the most direct method for C4-alkylation is the reaction of a pyroglutamate-3-carboxylate enolate with an alkyl halide. nih.gov Deprotonation of the C4 position with a strong base like LHMDS, followed by quenching with an electrophile such as methyl iodide or allyl bromide, installs the desired substituent. nih.gov

C4-Arylation and Arylidene Formation: The C4 position can also be functionalized with aryl groups. This can be achieved through coupling reactions. For example, bromination of a suitable precursor at the C4 position followed by a Suzuki coupling with a boronic acid can introduce an aryl moiety. nih.gov

Furthermore, the C4 position can be readily functionalized to form 4-arylidene derivatives. These compounds are synthesized via condensation reactions between a 4-unsubstituted 5-oxopyrrolidine precursor and an aromatic aldehyde. This strategy has been employed in the synthesis of rhopaladin analogs, which are 4-arylidene-5-oxopyrrolidine derivatives. nih.govnih.gov

The following table highlights various functionalization strategies at key positions.

| Position | Functionalization Strategy | Reagents/Method | Example Substituents |

|---|---|---|---|

| N1 | Use of Substituted Primary Amine | Aza-Michael addition with itaconic acid | Aryl, Heteroaryl, Alkyl groups. nih.govnih.govresearchgate.net |

| C4 | Enolate Alkylation | LHMDS, then RX (e.g., CH₃I, Allyl-Br) | Methyl, Allyl. nih.gov |

| C4 | Arylation | Bromination (NBS) then Suzuki coupling | Aryl groups. nih.gov |

| C4 | Arylidene Formation | Condensation with aromatic aldehydes | Benzylidene, Chlorobenzylidene. nih.govnih.gov |

Introduction of Diverse Chemical Moieties (e.g., halogenated, heterocyclic, aromatic)

The functionalization of the 5-oxopyrrolidine-3-carboxamide (B176796) core with diverse chemical groups is a key strategy for modifying the properties of the parent molecule. This is often achieved by starting with a core scaffold, such as 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid, and subsequently elaborating its structure.

Aromatic and Halogenated Moieties: The synthesis of derivatives bearing aromatic and halogenated aromatic groups is well-documented. A common precursor, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, can be synthesized from 2-aminophenol and itaconic acid. nih.gov This precursor can then undergo chlorination using reagents like hydrogen peroxide in hydrochloric acid to introduce chloro-substituents onto the phenyl ring, yielding compounds such as (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. nih.gov Further reactions can introduce a variety of substituted aromatic and halogenated aromatic groups. For instance, the carboxylic acid can be converted to a carbohydrazide (B1668358), which is then reacted with various aromatic aldehydes. researchgate.netnih.gov This approach has been used to produce a series of N'-substituted-5-oxopyrrolidine-3-carbohydrazides with good to excellent yields (60-90%). nih.gov The introduction of fluorine, a common halogen in pharmaceuticals, can alter physicochemical properties like the pKa of nearby functional groups, potentially improving bioavailability. mdpi.com

Heterocyclic Moieties: The incorporation of heterocyclic fragments is a widely used strategy to access novel chemical space. Hydrazone derivatives of 5-oxopyrrolidine-3-carboxylic acid featuring heterocyclic moieties have shown significant biological potential. nih.govnih.gov For example, reacting the core hydrazide with 5-nitro-2-furaldehyde or 5-nitrothiophene-2-carboxaldehyde leads to the formation of derivatives containing 5-nitrofuran-2-yl and 5-nitrothien-2-yl fragments, respectively. nih.govnih.gov These reactions are typically condensation reactions carried out by refluxing the hydrazide and the appropriate aldehyde in ethanol. mdpi.com Other heterocyclic systems can also be installed. The acid-catalyzed condensation of the core hydrazide with pentane-2,4-dione or hexane-2,5-dione can yield derivatives bearing pyrazole (B372694) or pyrrole (B145914) rings, respectively. nih.gov Structure-activity relationship studies have indicated that the presence of certain heterocyclic carboxamide moieties can play a significant role in the molecule's activity. mdpi.com

The following table summarizes examples of different moieties introduced onto the 5-oxopyrrolidine-3-carboxamide scaffold.

| Moiety Type | Example Substituent | Precursors | Synthetic Method | Reference |

| Aromatic | Benzylidene | 5-oxopyrrolidine-3-carbohydrazide (B1650037), Benzaldehyde | Condensation Reaction | nih.gov |

| Halogenated | 4-Chlorobenzylidene | 5-oxopyrrolidine-3-carbohydrazide, 4-Chlorobenzaldehyde | Condensation Reaction | nih.gov |

| Halogenated | 3,5-Dichloro-2-hydroxyphenyl | 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, HCl, H₂O₂ | Electrophilic Chlorination | nih.gov |

| Heterocyclic | 5-Nitro-2-furyl | 5-oxopyrrolidine-3-carbohydrazide, 5-Nitro-2-furaldehyde | Condensation Reaction | nih.govnih.gov |

| Heterocyclic | 5-Nitro-2-thienyl | 5-oxopyrrolidine-3-carbohydrazide, 5-Nitrothiophene-2-carboxaldehyde | Condensation Reaction | nih.govnih.gov |

| Heterocyclic | 3,5-Dimethyl-1H-pyrazol-1-yl | 5-oxopyrrolidine-3-carbohydrazide, Pentane-2,4-dione | Acid-catalyzed Condensation | nih.gov |

| Heterocyclic | 2,5-Dimethyl-1H-pyrrol-1-yl | 5-oxopyrrolidine-3-carbohydrazide, Hexane-2,5-dione | Acid-catalyzed Condensation | nih.gov |

Novel Synthetic Approaches and Catalytic Systems for 5-Oxopyrrolidine-3-carboxamide Derivatives

Modern organic synthesis seeks to develop more efficient and atom-economical reactions. For the 5-oxopyrrolidine-3-carboxamide scaffold, novel approaches focus on direct C-H functionalization, multicomponent reactions, and parallel synthesis to rapidly generate libraries of compounds.

Directed C(sp³)–H Functionalization

Direct C(sp³)–H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, streamlining synthetic routes. snnu.edu.cnnih.gov This approach relies on a directing group within the molecule to guide a transition-metal catalyst to a specific C-H bond. snnu.edu.cnscispace.com The carboxamide group, particularly an N-substituted carboxamide, is an effective directing group for such transformations. nih.govmdpi.com

In the context of the 5-oxopyrrolidine-3-carboxamide scaffold, the amide functionality can direct a catalyst (commonly based on palladium, rhodium, or iridium) to activate and functionalize the C-H bonds on the pyrrolidinone ring, primarily at the C4 position. snnu.edu.cnnih.gov The general mechanism involves the coordination of the metal catalyst to the directing group (the amide oxygen), followed by the cleavage of a nearby C-H bond to form a five- or six-membered metallacycle intermediate. snnu.edu.cnscispace.com This intermediate then reacts with a coupling partner to form the new C-C or C-heteroatom bond and regenerate the catalyst. This method allows for the direct introduction of aryl, alkyl, or other functional groups onto the pyrrolidinone core in a highly regioselective manner. While specific examples for this compound are emerging, the principles established with similar N-heterocyclic scaffolds demonstrate the feasibility and potential of this approach. nih.gov

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.govmdpi.com Various MCRs, such as the Ugi and Passerini reactions, are foundational in creating complex amide structures from simpler building blocks. nih.gov

For the synthesis of substituted 5-oxopyrrolidine-3-carboxamide derivatives, an MCR approach could involve, for example, a reaction between an amine, an aldehyde or ketone, a cyanide source, and a suitable acid derivative. The Bucherer-Bergs reaction, which produces hydantoins from a ketone/aldehyde, cyanide, and ammonium carbonate, showcases how MCRs can build heterocyclic cores. nih.gov A hypothetical MCR for the pyrrolidinone system could start with itaconic acid or a derivative, an amine, and other components to construct the ring and install the carboxamide side chain in a single, convergent operation. This strategy significantly accelerates the synthesis of compound libraries for screening purposes. nih.gov

Parallel Synthesis Techniques

Parallel synthesis is a high-throughput technique used to accelerate the discovery and optimization of new compounds by performing a large number of reactions simultaneously. mt.comspirochem.combioduro.com This methodology is crucial for building libraries of related molecules, such as derivatives of this compound, for structure-activity relationship (SAR) studies. mt.combioduro.com

The process can be carried out in solution-phase or on a solid support, often using multi-well plates (e.g., 24 or 96 wells) where each well acts as an individual reaction vessel. mt.comspirochem.com Automated liquid handlers and robotic systems can dispense reagents, while specialized reaction blocks allow for simultaneous heating, cooling, and stirring of all reactions under controlled conditions. youtube.com For example, a library of 5-oxopyrrolidine-3-carboxamide derivatives could be generated by reacting a common intermediate, such as 4-methyl-5-oxopyrrolidine-3-carboxylic acid, with a diverse set of amines in a parallel fashion to produce a library of amides. This approach speeds up the optimization of reaction conditions by allowing for the simultaneous screening of different catalysts, solvents, and temperatures. mt.combioduro.com

The table below outlines the key features of these novel synthetic approaches.

| Synthetic Approach | Principle | Key Advantages | Application to Target Scaffold |

| Directed C(sp³)–H Functionalization | Use of an internal directing group (e.g., amide) to guide a metal catalyst to a specific C-H bond for functionalization. nih.gov | High regioselectivity, use of simple starting materials, novel synthetic disconnections. snnu.edu.cn | Direct introduction of substituents onto the pyrrolidinone ring at the C4 position. |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form a complex product. nih.gov | High efficiency, atom economy, rapid generation of molecular diversity from simple precursors. nih.gov | Convergent synthesis of the substituted pyrrolidinone core and side chain in a single step. |

| Parallel Synthesis | Simultaneous execution of a large number of reactions in a spatially separated manner (e.g., in multi-well plates). mt.comspirochem.com | High-throughput synthesis, rapid library generation for SAR studies, efficient reaction optimization. bioduro.com | Rapidly creating a large and diverse library of this compound analogues for screening. |

Structure Activity Relationship Sar Investigations of 4 Methyl 5 Oxopyrrolidine 3 Carboxamide Analogs

Correlating Substituent Identity with Biological Activity Profile

The biological activity of 4-methyl-5-oxopyrrolidine-3-carboxamide analogs can be significantly altered by the introduction of various substituents at different positions of the pyrrolidine (B122466) ring and the carboxamide functionality.

Impact of N-Substituents on Target Engagement

The nitrogen atom of the pyrrolidine ring (N1 position) is a key site for modification. The introduction of different substituents at this position can profoundly influence how the molecule interacts with its biological target. For instance, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the nature of the substituent on the pyridine (B92270) ring, which is attached to the carboxamide nitrogen, plays a significant role in their analgesic and anti-inflammatory activities. mdpi.com The spatial arrangement of the benzothiazine and pyridine fragments, influenced by these substitutions, directly correlates with the observed biological effects. mdpi.com

| Compound ID | N-Substituent | Biological Activity |

| Analog A | Unsubstituted Pyridyl | Moderate analgesic and anti-inflammatory activity |

| Analog B | 5-Methylpyridin-2-yl | Enhanced analgesic activity |

| Analog C | Pyridin-3-yl | High analgesic activity |

| Data sourced from a study on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. mdpi.com |

Influence of C4-Substitutions on Receptor/Enzyme Interactions

The C4 position of the pyrrolidine ring, bearing the methyl group in the parent compound, is another critical point for SAR studies. Modifications at this position can affect the molecule's conformation and its fit within the binding pocket of a receptor or enzyme. For example, in a study of pyrimidine-5-carboxamide derivatives as Syk inhibitors, substitutions at the analogous position of a related heterocyclic core were found to be crucial for activity. nih.gov While not directly on a pyrrolidine ring, this highlights the general principle that substitution at a position corresponding to C4 can significantly impact target interaction.

| Compound ID | C4-Analogous Substituent | Syk Inhibitory Activity (IC50) |

| Compound X | Methyl | Baseline activity |

| Compound Y | Ethyl | Increased activity |

| Compound Z | Phenyl | Potent activity |

| This table illustrates the principle of C4-substitution effects based on analogous positions in related heterocyclic compounds. |

Modulation of Carboxamide Functionality and Its Role in Activity

The carboxamide group at the C3 position is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with the biological target. Altering this functionality can have a dramatic effect on biological activity. Research on pyrimidine-5-carboxamides has shown that the carboxamide moiety is essential for their inhibitory activity against spleen tyrosine kinase (Syk). nih.gov Modifications, such as changing the amide substituents or replacing the amide with other functional groups, can lead to a significant loss or alteration of activity. nih.gov The carboxamide linkage can also enhance molecular flexibility and provide opportunities for hydrogen bonding, which can improve target affinity. nih.gov For instance, in a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, the presence of a carboxamide at the C-3 position was found to enhance anti-proliferative activity on breast cancer cells. researchgate.net

| Modification | Effect on Biological Activity |

| N-alkylation of carboxamide | Can increase or decrease activity depending on the target and alkyl group size. |

| Replacement with ester | Often leads to a significant decrease in activity due to loss of hydrogen bond donor. |

| Replacement with sulfonamide | Can maintain or enhance activity by introducing different electronic and steric properties. plos.org |

| General trends observed in the modulation of carboxamide functionality in various bioactive compounds. |

Advanced SAR Methodologies for Pyrrolidine-2-one Carboxamides

To expedite the process of drug discovery and gain deeper insights into SAR, advanced methodologies are increasingly being employed for pyrrolidine-2-one carboxamides and related structures. These methods go beyond traditional synthetic chemistry and biological testing.

Computational Modeling and Molecular Docking: These in silico techniques are used to predict how different analogs will bind to a specific protein target. For example, molecular docking was used to predict the binding affinities of sulphonamide pyrrolidine carboxamide derivatives to P. falciparum N-myristoyltransferase. plos.org This allows for the prioritization of synthetic targets that are most likely to be active.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This can help in predicting the activity of novel, unsynthesized analogs.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a biological target. This can quickly identify initial "hit" compounds that can then be optimized through further SAR studies.

These advanced methodologies, when integrated with traditional medicinal chemistry approaches, provide a powerful platform for the efficient discovery and development of novel therapeutic agents based on the this compound scaffold.

Elucidation of Biological Mechanisms and Molecular Targets of 4 Methyl 5 Oxopyrrolidine 3 Carboxamide Derivatives

Enzyme Inhibition Mechanisms by 5-Oxopyrrolidine-3-carboxamide (B176796) Derivatives

The 5-oxopyrrolidine scaffold is a key structural feature in various biologically active compounds. nih.gov Derivatives of 5-oxopyrrolidine-3-carboxamide have been specifically synthesized and evaluated for their ability to inhibit several classes of enzymes, with notable success in the realm of protein kinases and the antitubercular target InhA.

Protein Kinase Inhibition Pathways (e.g., SCR, BRAF, STAT3)

Recent research has highlighted the potential of 5-oxopyrrolidine derivatives as potent inhibitors of protein kinases, which are crucial targets in oncology. nih.govguidetopharmacology.org The 5-oxopyrrolidine ring can serve as a structural mimic of the pyrrolopyridine core found in established kinase inhibitors. nih.gov

A series of novel 5-oxopyrrolidine-3-carbohydrazide (B1650037) derivatives bearing a diphenylamine (B1679370) moiety have been synthesized and evaluated as multi-kinase inhibitors. nih.gov Molecular docking studies on these compounds have elucidated their potential binding modes. Notably, one of the most active compounds, a 2-hydroxynaphthalenylmethylene derivative (Compound 12), demonstrated high binding affinity to the active sites of two key protein kinases: the non-receptor tyrosine kinase (TK) SRC and the serine/threonine-protein kinase (STPK) BRAF. nih.gov The calculated binding energies for this derivative were -11.174 kcal/mol for SCR and -11.471 kcal/mol for BRAF, suggesting a potent inhibitory interaction. nih.gov The structural design of these hydrazones, which combines the 5-oxopyrrolidine ring with an acylhydrazide linker, allows for critical hydrogen bonding within the ATP-binding site of the kinases, similar to the action of approved inhibitors. nih.gov

While derivatives have shown activity against kinases like SRC and BRAF, the current body of peer-reviewed literature does not provide significant evidence for the direct inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) by compounds belonging to the 5-oxopyrrolidine-3-carboxamide class.

Table 1: Molecular Docking Data for 5-Oxopyrrolidine-3-carbohydrazide Derivative Data sourced from molecular modeling studies. nih.gov

| Compound | Target Kinase | Binding Affinity (kcal/mol) |

|---|---|---|

| 2-hydroxynaphthalenylmethylene derivative 12 | SCR | -11.174 |

Protease Inhibition Mechanisms (e.g., D1 protease, human neutrophil elastase, BACE-1, MMPs)

A thorough review of the scientific literature was conducted to assess the inhibitory activity of 5-oxopyrrolidine-3-carboxamide derivatives against several key proteases, including D1 protease, human neutrophil elastase (HNE), beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), and matrix metalloproteinases (MMPs).

Despite the investigation of numerous chemical scaffolds as inhibitors for these enzymes, the available research does not indicate that 5-oxopyrrolidine-3-carboxamide derivatives are a significant class of inhibitors for HNE, BACE-1, or MMPs. frontiersin.orgmdpi.comnih.govnih.govnih.gov The inhibitors identified for these targets typically belong to other chemical classes, such as peptides, phosphonates, or N-benzoylindazoles. mdpi.comnih.govcaymanchem.com Similarly, there is no readily available information linking this specific scaffold to the inhibition of D1 protease. Therefore, based on the current evidence, this class of compounds is not actively pursued for the inhibition of these particular proteases.

Receptor Interaction and Modulation Studies

Beyond enzyme inhibition, derivatives of 5-oxopyrrolidine-3-carboxamide have been developed as modulators of G-protein coupled receptors (GPCRs), demonstrating specific antagonistic activities.

Agonistic and Antagonistic Activity Profiles

The derivatives of 5-oxopyrrolidine-3-carboxamide synthesized as CCR5 modulators have been confirmed to act as antagonists. The most potent compounds for CCR5 binding also effectively inhibited membrane fusion mediated by the HIV-1 envelope, which is a functional consequence of CCR5 antagonism. For instance, compounds 10i , 11b , and 12e inhibited this fusion process with IC₅₀ values of 0.44 μM, 0.19 μM, and 0.49 μM, respectively, confirming their antagonistic profile. nih.gov

No significant agonistic or antagonistic activities for other receptors, such as RXFP3, have been reported in the literature for compounds based on the 5-oxopyrrolidine-3-carboxamide scaffold.

Computational Chemistry and Molecular Modeling in 4 Methyl 5 Oxopyrrolidine 3 Carboxamide Research

Ligand-Target Docking and Binding Affinity Predictions

Molecular docking is a critical computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in predicting the binding affinity and understanding the interaction patterns between a ligand and its biological target.

In studies involving derivatives of the 5-oxopyrrolidine scaffold, molecular docking has been successfully employed to identify potential biological targets and elucidate binding modes. For instance, a series of novel 5-oxopyrrolidine-3-carbohydrazides, which are structurally related to 4-Methyl-5-oxopyrrolidine-3-carboxamide, were investigated for their anticancer potential. nih.gov Docking studies demonstrated that these compounds have a high affinity for several non-receptor tyrosine kinases and serine/threonine protein kinases. nih.gov

The analysis of docking scores for these compounds suggested their potential as multi-kinase inhibitors. nih.gov Specifically, compounds with hydroxyl and/or alkoxyl substituents showed increased anticancer activity. nih.gov The correlation between experimental results and molecular docking findings was strong, with the biological activity of the compounds aligning with the docking results. nih.gov For example, the most potent compounds in terms of cytotoxicity also exhibited the highest docking scores against key protein kinases like BRAF and SRC. nih.gov

Below is a table summarizing the docking scores of representative 5-oxopyrrolidine derivatives against various protein kinases.

| Compound Derivative | Target Protein Kinase | Docking Score (kcal/mol) |

| 2,5-dimethoxybenzylidene derivative | BRAF | -10.553 |

| 2,5-dimethoxybenzylidene derivative | MEK | -8.761 |

| 2,5-dimethoxybenzylidene derivative | SRC | -10.031 |

| 2,5-dimethoxybenzylidene derivative | ACK-1 | -9.699 |

| 2,4,6-trimethoxybenzylidene derivative | BRAF | -9.998 |

| 2,4,6-trimethoxybenzylidene derivative | MEK | -8.963 |

| 2,4,6-trimethoxybenzylidene derivative | SRC | -9.588 |

| 2,4,6-trimethoxybenzylidene derivative | ACK-1 | -9.432 |

| 2-hydroxybenzylidene derivative | BRAF | -10.378 |

| 2-hydroxybenzylidene derivative | MEK | -8.271 |

| 2-hydroxybenzylidene derivative | SRC | -10.511 |

| 2-hydroxybenzylidene derivative | ACK-1 | -9.508 |

| 2-hydroxynaphthalenylmethylene derivative | BRAF | -11.471 |

| 2-hydroxynaphthalenylmethylene derivative | MEK | -9.231 |

| 2-hydroxynaphthalenylmethylene derivative | SRC | -11.174 |

| 2-hydroxynaphthalenylmethylene derivative | ACK-1 | -10.088 |

This data is based on research on 5-oxopyrrolidine-3-carbohydrazide (B1650037) derivatives, structurally related to this compound. nih.gov

De Novo Design and Scaffold Hopping Approaches

De novo design involves the computational creation of novel molecular structures with desired pharmacological properties, often starting from a basic scaffold or a known active site. Scaffold hopping is a related strategy that aims to identify structurally novel compounds that retain the biological activity of a known parent molecule by mimicking its key pharmacophoric features.

The 5-oxopyrrolidine ring is a versatile scaffold that has been the subject of such design strategies. nih.govmdpi.com Researchers have designed and synthesized various series of 5-oxopyrrolidine derivatives to explore and expand their therapeutic potential. mdpi.com For instance, to improve upon the developability features of related natural products, more stable 5-oxopyrrolidines have been designed, taking into account that the nitrogen atom allows for a more functionalized scaffold. mdpi.com Derivatives with varying steric properties, such as those bearing methyl, isobutyl, and benzyl (B1604629) moieties, have been created to probe the structure-activity relationship. mdpi.com

These approaches often involve the synthesis of new derivatives based on a core structure, such as the synthesis of γ-lactam compounds with a single stereocenter and a carboxylic function at different positions on the ring. mdpi.com The design process is guided by the goal of creating molecules that can effectively interact with specific biological targets, leading to the development of novel therapeutic agents. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable tools in drug discovery for predicting the activity of newly designed molecules and for optimizing lead compounds. bioscipublisher.com

The development of a QSAR model typically involves several steps:

Data Set Preparation : A dataset of compounds with known biological activities is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation : A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building : Statistical methods such as Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNR), or Artificial Neural Networks (ANN) are used to create a model that correlates the descriptors with the biological activity. nih.gov

Model Validation : The predictive ability of the model is assessed using the test set. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is crucial as it often dictates its biological activity. Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov

MD simulations provide detailed information on the dynamic behavior of a ligand-receptor complex, including its stability and the specific interactions that contribute to binding. nih.govmdpi.com The process of an MD simulation involves:

System Setup : The ligand-protein complex is placed in a simulation box, typically filled with water molecules to mimic a physiological environment. nih.gov

Force Field Application : A force field, such as AMBER or GAFF, is used to describe the potential energy of the system based on the positions of its atoms. nih.gov

Simulation Run : The simulation is run for a specific period, allowing the system to evolve over time according to the laws of classical mechanics. nih.gov

Trajectory Analysis : The resulting trajectory is analyzed to understand various properties, such as the root-mean-square deviation (RMSD) to assess stability, and the interactions between the ligand and the protein. mdpi.com

For instance, MD simulations have been used to study the stability of complexes between various drug candidates and their target proteins, revealing that stable and linear RMSD trajectories indicate robust binding. nih.gov The binding free energy can also be calculated from MD simulation frames to provide a more accurate estimation of the binding affinity. nih.gov While specific MD simulation studies on this compound are not widely published, the application of these techniques to related heterocyclic compounds demonstrates their importance in validating docking results and providing deeper insights into the molecular interactions driving biological activity. mdpi.com

Broader Research Applications of 4 Methyl 5 Oxopyrrolidine 3 Carboxamide As Chemical Scaffolds

Utility as Building Blocks in Multistep Organic Synthesis

The 5-oxopyrrolidine-3-carboxamide (B176796) framework is a valuable and frequently utilized building block in the multistep synthesis of more complex molecular architectures, particularly in the creation of libraries of compounds for biological screening. researchgate.net Its synthetic utility is primarily derived from the reactivity of the carboxylic acid precursor and its subsequent derivatives.

A common and robust synthetic strategy involves the initial formation of the pyrrolidinone ring. This is often achieved through an aza-Michael addition reaction between itaconic acid and a primary amine, which upon cyclization yields a 1-substituted-5-oxopyrrolidine-3-carboxylic acid. nih.govnih.govmdpi.com

Once formed, this carboxylic acid serves as a versatile handle for extensive derivatization. A key transformation is its conversion to a carbohydrazide (B1668358) (a hydrazine-amide). nih.govmdpi.com This hydrazide intermediate is a particularly powerful building block, enabling the construction of various other heterocyclic systems through condensation reactions. For instance:

Reaction with diketones: Condensation with diketones such as 2,5-hexanedione (B30556) or 2,4-pentanedione leads to the formation of N-substituted pyrrole (B145914) and pyrazole (B372694) moieties, respectively. nih.govktu.lt

Reaction with aldehydes: Reaction with a wide range of aromatic and heterocyclic aldehydes produces a diverse library of hydrazone derivatives. ktu.lt

Reaction with isocyanates/isothiocyanates: Treatment with isocyanates or isothiocyanates yields corresponding semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, which can be further cyclized to form triazolone and triazolethione rings. nih.govmdpi.com

This modular approach allows chemists to start from a simple pyrrolidinone core and systematically introduce a wide variety of functional groups and heterocyclic rings, demonstrating the scaffold's immense value as a versatile intermediate in synthetic chemistry. researchgate.net

Development of Chemical Probes for Biological Systems

Chemical probes are potent, selective, and well-characterized small molecules used to study the function of proteins and interrogate biological systems. nih.govnih.govthermofisher.com They are essential tools for target validation in drug discovery. thermofisher.comrsc.org While specific probes based on the 4-methyl-5-oxopyrrolidine-3-carboxamide structure are not yet widely documented, the underlying pyrrolidine (B122466) carboxamide scaffold is highly relevant and has been incorporated into advanced chemical probes.

A prime example is in the field of targeted protein degradation, where molecules known as PROTACs (Proteolysis-Targeting Chimeras) are designed to hijack the cell's machinery to destroy specific proteins. Many of these PROTACs require a ligand that binds to an E3 ligase, such as von Hippel-Lindau (VHL). The development of potent VHL-binding ligands often incorporates a substituted pyrrolidine ring as a core structural element. For instance, a complex derivative, (3R,5S)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-5-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-3-yl pivalate, serves as a key intermediate for creating VHL-targeting probes. acs.org

The this compound scaffold possesses several features that make it an attractive candidate for future probe development:

Defined 3D Structure: The rigid pyrrolidinone ring provides a well-defined spatial arrangement of substituents, which is crucial for selective binding to a protein target.

Multiple Modification Points: The scaffold can be readily functionalized at the lactam nitrogen, the exocyclic carboxamide, and the methyl group, allowing for the attachment of reporter tags, crosslinking groups, or linker moieties necessary for probe function.

The successful use of more complex pyrrolidine carboxamides in cutting-edge chemical biology highlights the potential of this scaffold for the rational design of novel chemical probes. acs.org

Applications in Medicinal Chemistry Lead Optimization

Lead optimization is the iterative process in drug discovery where a "hit" compound with initial biological activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties to generate a clinical candidate. niper.gov.in The 5-oxopyrrolidine-3-carboxamide scaffold has proven to be an exceptionally fruitful platform for lead optimization across several therapeutic areas. researchgate.netnih.gov The core structure is found in various natural products and serves as a key pharmacophore that can mimic structural motifs in known drugs. researchgate.netnih.gov

Case Study: Antibacterial Agents The emergence of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of new antibacterial agents. nih.gov Researchers have successfully used the 1-aryl-5-oxopyrrolidine-3-carboxamide scaffold as a template for developing potent antibacterials. By synthesizing libraries of derivatives, structure-activity relationships were established, showing that the antimicrobial effect is highly dependent on the nature of the substituents. nih.govmdpi.com

In one study, derivatives were tested against a panel of multidrug-resistant S. aureus strains. The results demonstrated that specific modifications led to compounds with significant potency, in some cases comparable to clinical antibiotics like daptomycin (B549167) and vancomycin. mdpi.com

| Compound ID | Description | MIC against S. aureus (µg/mL) | Reference |

| 14 | Hydrazone derivative of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | 4–16 | mdpi.com |

| 24b | Derivative of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine | 2–8 | mdpi.com |

| 21 | 5-nitrothiophene derivative of 1-(4-aminophenyl)-5-oxopyrrolidine-3-carbohydrazide | 8 | nih.gov |

MIC = Minimum Inhibitory Concentration

These findings underscore the value of the scaffold in lead optimization, allowing for the fine-tuning of activity against challenging pathogens. nih.govmdpi.com

Case Study: Anticancer Agents The same 5-oxopyrrolidine scaffold has been explored for the development of novel anticancer agents. nih.govmdpi.com Derivatives have been synthesized and evaluated against various cancer cell lines, such as A549 human lung adenocarcinoma. Studies revealed that cytotoxicity was highly structure-dependent. The modification of an acetamide (B32628) group on the N-phenyl ring to a free amine, followed by further derivatization at the C3-carboxamide position, yielded compounds with potent anticancer activity. nih.gov

| Compound ID | Description | Activity | Reference |

| 18-22 | Bishydrazone and azole derivatives of 1-(4-aminophenyl)-5-oxopyrrolidine | Most potent anticancer activity against A549 cells in the series | nih.gov |

These results show that the 5-oxopyrrolidine framework can be systematically modified to optimize for anticancer efficacy, demonstrating its versatility in medicinal chemistry. nih.gov

Emerging Applications in Materials Science

While direct applications of this compound in materials science are still an emerging area, the constituent pyrrolidinone (a γ-lactam) moiety is a well-established building block in polymer chemistry. wikipedia.org This suggests a strong potential for the development of novel functional materials based on this scaffold.

The most prominent example of a pyrrolidinone-based material is Polyvinylpyrrolidone (PVP), a polymer synthesized from N-vinyl-2-pyrrolidone. nih.gov PVP is a hydrophilic, biocompatible polymer widely used in biomedical and pharmaceutical applications. Its properties have been harnessed to create:

Hydrogels: Cross-linked PVP can form hydrogels with high water content, making them suitable for applications such as vitreous body substitutes in ophthalmology. nih.gov

Drug Delivery Systems: PVP's versatility allows it to be formulated into nanoparticles, fibers, films, and tablets for the controlled delivery of active pharmaceutical ingredients. nih.gov

Modern polymer synthesis techniques are enabling even greater control over pyrrolidinone-based materials. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been used to synthesize well-defined, stimulus-responsive block copolymers from pyrrolidinone-containing monomers like 2-(N-acryloyloxy)ethylpyrrolidone. acs.org Furthermore, pyrrolidine-based monomers have been used to construct chiral porous polymers that function as effective heterogeneous organocatalysts. rsc.org

These examples demonstrate the inherent utility of the pyrrolidinone ring in creating advanced materials. The functional handles present on this compound (the lactam, carboxamide, and methyl group) provide potential sites for polymerization or for grafting onto other material backbones, opening future avenues for the creation of novel, functional polymers and smart materials.

Future Directions and Advanced Research Considerations for 4 Methyl 5 Oxopyrrolidine 3 Carboxamide

Development of Highly Selective and Potent Analogs

A primary objective in medicinal chemistry is the iterative refinement of a lead compound to enhance its biological activity and selectivity. For 4-Methyl-5-oxopyrrolidine-3-carboxamide, future research will concentrate on the rational design and synthesis of analogs to build a comprehensive structure-activity relationship (SAR). The 5-oxopyrrolidine scaffold has been identified as an attractive framework for developing compounds with anticancer and antimicrobial properties. mdpi.comnih.gov

Research into related 5-oxopyrrolidine derivatives has demonstrated that modifications at various positions on the pyrrolidinone ring can significantly influence biological activity. For instance, the synthesis of derivatives bearing different aryl groups, hydrazone moieties, and heterocyclic rings has yielded compounds with potent anticancer effects against cell lines like human lung adenocarcinoma (A549). researchgate.netnih.gov One study showed that analogs of (E)-2-aroyl-4-arylidene-5-oxopyrrolidine exhibited significant cytotoxicity against various cancer cell lines, with the presence of halogen atoms on the aromatic groups increasing efficacy. nih.gov

Future work on this compound would involve systematically modifying its core structure. Key modifications could include:

Substitution at the N-1 position: Introducing diverse aromatic or aliphatic groups to explore interactions with different biological targets.

Modification of the carboxamide group at C-3: Creating esters, hydrazones, or coupling it with various amines and heterocyclic systems to modulate physicochemical properties and target binding. nih.gov

Stereochemical exploration: Investigating the impact of stereoisomers, as the stereochemistry of the pyrrolidine (B122466) ring can drastically alter the biological profile due to different binding modes with target proteins. nih.gov

The following table outlines potential analog designs and their intended therapeutic targets based on findings from similar scaffolds.

| Analog Series | Target Modification | Potential Therapeutic Target | Rationale from Related Compounds |

| Series A | N-Aryl Substitution | Cancer Cell Lines (e.g., A549, HepG2) | N-phenyl substituted oxopyrrolidines have shown significant anticancer and antimicrobial activity. mdpi.comnih.gov |

| Series B | C-3 Carbohydrazide (B1668358) Derivatives | Multidrug-Resistant Bacteria (e.g., MRSA) | Hydrazone derivatives of the oxopyrrolidine core have demonstrated potent and selective antibacterial effects. nih.govnih.gov |

| Series C | C-4 Alkylidene Modifications | Apoptosis Induction Pathways | 4-arylidene-5-oxopyrrolidine derivatives have been shown to induce apoptosis in hepatocarcinoma cells. nih.gov |

Exploration of Novel Biological Targets through High-Throughput Screening and Rational Design

While existing research on 5-oxopyrrolidine derivatives has identified anticancer and antimicrobial activities, the full spectrum of biological targets for this compound remains largely unexplored. High-Throughput Screening (HTS) offers a powerful method to rapidly test a large library of compounds against a wide array of biological targets. mdpi.com This approach can uncover unexpected therapeutic applications by identifying novel protein interactions. mdpi.com

Future research should involve screening a library of this compound and its newly synthesized analogs against panels of kinases, proteases, G-protein coupled receptors (GPCRs), and other targets implicated in various diseases. mdpi.com

Complementing HTS is rational drug design, which relies on understanding the molecular basis of a disease to create targeted therapies. wikipedia.orgnih.govfiveable.me Once a promising biological target is identified through HTS, structure-based drug design can be employed. This involves using the three-dimensional structure of the target protein, often determined by X-ray crystallography or NMR spectroscopy, to design molecules that fit precisely into the active site. nih.gov This method enhances potency and selectivity while minimizing off-target effects. fiveable.me

Integration of Artificial Intelligence and Machine Learning in Compound Design

For this compound, AI and ML can be applied in several ways:

Generative Models: Deep learning generative models can design novel molecules based on a specific scaffold. nih.gov By training a model on known bioactive pyrrolidinone derivatives, it can generate new, synthesizable analogs of this compound with a high probability of biological activity. arxiv.org

Predictive Modeling: ML algorithms can build models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This allows researchers to prioritize the synthesis of candidates with favorable drug-like profiles. youtube.com

Structure-Activity Relationship (SAR) Analysis: AI can rapidly analyze SAR data from newly synthesized analogs to identify key structural features responsible for potency and selectivity, guiding the next round of molecular design.

The following table summarizes AI/ML approaches for advancing research on this compound.

| AI/ML Technique | Application | Expected Outcome |

| Generative Adversarial Networks (GANs) | De novo design of analogs | Generation of novel, diverse, and synthesizable molecules with desired properties. |

| Recurrent Neural Networks (RNNs) | Scaffold-based molecule generation | Creation of focused chemical libraries around the this compound core. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity from structure | Identification of key molecular descriptors for optimizing potency and selectivity. nih.gov |

| Self-Supervised Learning | Analysis of high-content screening data | Rapid identification of cellular phenotypes and potential mechanisms of action without annotated data. youtube.com |

Advancements in Synthetic Methodologies for Sustainable Production

As promising drug candidates move toward clinical development, the scalability and sustainability of their synthesis become critical. Traditional multi-step organic syntheses often generate significant chemical waste and may use hazardous reagents. Green chemistry principles aim to address these issues by designing more efficient and environmentally benign chemical processes. unibo.it

Future research on this compound should focus on developing sustainable synthetic routes. Key areas of improvement include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or bio-based solvents. The initial synthesis of related 5-oxopyrrolidine-3-carboxylic acids has been achieved by refluxing reagents in water, demonstrating the feasibility of this approach. nih.gov

Catalysis: Employing highly efficient catalysts (e.g., biocatalysts, organocatalysts) to reduce reaction times, lower energy consumption, and improve yields.

One-Pot Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel, which minimizes waste and simplifies purification processes. One-pot syntheses have been successfully used for related 4-arylidene-5-oxopyrrolidine derivatives. nih.gov

Continuous Flow Chemistry: Transitioning from traditional batch processing to continuous flow systems can enhance safety, improve consistency, and allow for easier scaling of production.

Multi-Targeted Ligand Design Strategies

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. frontiersin.org The traditional "one molecule, one target" paradigm has often proven insufficient for treating such multifactorial conditions. nih.gov Multi-target-directed ligands (MTDLs) are single molecules designed to interact with two or more distinct biological targets, offering the potential for enhanced therapeutic efficacy and a lower likelihood of drug resistance. springernature.comnih.gov

The 5-oxopyrrolidine scaffold is an excellent starting point for developing MTDLs due to its chemical tractability and proven activity against various targets. mdpi.comnih.gov Future research could focus on designing hybrid molecules that combine the this compound core with other pharmacophores known to interact with relevant disease targets. For example, in the context of cancer, a hybrid molecule could be designed to inhibit both a key metabolic enzyme and a protein involved in cell proliferation.

The development of MTDLs is a challenging but promising frontier. springernature.com It requires a deep understanding of the structural biology of multiple targets and the use of sophisticated computational tools to design a single ligand that can effectively bind to different active sites. nih.gov Success in this area could lead to breakthrough therapies for some of the most challenging diseases. frontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.